1'-sec-butyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid
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Overview
Description
“1’-sec-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid” is a specialty product for proteomics research . It has a molecular formula of C13H18N4O2 . The IUPAC name is 1’-sec-butyl-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N4O2/c1-5-7(2)17-9(4)12(8(3)16-17)10-6-11(13(18)19)15-14-10/h6-7H,5H2,1-4H3,(H,14,15)(H,18,19) . This indicates the presence of two pyrazole rings, a carboxylic acid group, and a sec-butyl group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 262.31 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are highlighted for their role as microbial inhibitors, affecting microbes like Escherichia coli and Saccharomyces cerevisiae, which are engineered for fermentative production. The inhibition mechanism involves damage to cell membranes and internal pH reduction, providing insights into metabolic engineering strategies to enhance microbial robustness for industrial applications (Jarboe et al., 2013).
Biomass Conversion and Sustainable Chemistry
Significant advances in converting plant biomass into valuable chemicals, such as furan derivatives, underline the role of carboxylic acids and their derivatives in sustainable chemistry. These compounds serve as alternatives to non-renewable hydrocarbon sources, with potential applications in producing monomers, polymers, and fuels, showcasing the importance of carboxylic acids in green chemistry and material science (Chernyshev et al., 2017).
Pharmacological Properties of Carboxylic Acids
Chlorogenic acid (CGA) exemplifies the pharmacological significance of carboxylic acids, demonstrating diverse therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. This indicates the potential of carboxylic acids in developing health-promoting agents (Naveed et al., 2018).
Corrosion Inhibition
Carboxylic acids' role in inhibiting the corrosion of metals such as copper highlights their application in materials science and engineering. Understanding the interaction between carboxylic acids and metal surfaces is crucial for developing new corrosion inhibitors for industrial applications (Bastidas et al., 2007).
Advanced Synthesis Techniques
The synthesis of pharmaceutical impurities of proton pump inhibitors showcases the role of carboxylic acids in pharmaceutical research, emphasizing the importance of understanding and controlling the formation of impurities in drug development (Saini et al., 2019).
Antioxidant and Microbiological Activity
Carboxylic acids are identified for their structure-related antioxidant and microbiological activities, providing a foundation for developing new antioxidants and antimicrobial agents. This underscores the potential of carboxylic acids in food preservation, pharmaceuticals, and cosmetic applications (Godlewska-Żyłkiewicz et al., 2020).
Liquid-Liquid Extraction (LLX) of Carboxylic Acids
The review of solvent developments for LLX of carboxylic acids from aqueous solutions points to the importance of selecting efficient solvents for the recovery of carboxylic acids, which is vital for bioprocessing and biorefinery operations (Sprakel et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
3-(1-butan-2-yl-3,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-5-7(2)17-9(4)12(8(3)16-17)10-6-11(13(18)19)15-14-10/h6-7H,5H2,1-4H3,(H,14,15)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSYXYDJJXNSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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